(Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate
Description
The compound “(Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate” features a benzo[d]thiazole core substituted with a 6-fluoro group, an imino-linked 4-(N,N-dimethylsulfamoyl)benzoyl moiety, and a methyl ester side chain. Key functional groups include:
- Benzo[d]thiazole: A heterocyclic scaffold known for its role in pharmaceuticals and agrochemicals due to its aromatic stability and hydrogen-bonding capacity.
- 4-(N,N-Dimethylsulfamoyl)benzoyl: A sulfonamide derivative with electron-withdrawing properties, enhancing metabolic stability and receptor binding.
- 6-Fluoro substituent: Fluorine’s electronegativity modulates electronic effects on the thiazole ring and improves lipophilicity.
- Methyl ester: Enhances bioavailability by balancing hydrophilicity and hydrolysis susceptibility.
Properties
IUPAC Name |
methyl 2-[2-[4-(dimethylsulfamoyl)benzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O5S2/c1-22(2)30(26,27)14-7-4-12(5-8-14)18(25)21-19-23(11-17(24)28-3)15-9-6-13(20)10-16(15)29-19/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRGDECXSNQOPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps:
Formation of the Benzoyl Imino Intermediate: This step involves the reaction of 4-(N,N-dimethylsulfamoyl)benzoyl chloride with an appropriate amine to form the benzoyl imino intermediate.
Cyclization to Form the Benzo[d]thiazole Ring: The intermediate is then subjected to cyclization with a fluorinated thiol to form the benzo[d]thiazole ring.
Esterification: The final step involves the esterification of the resulting compound with methyl acetate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Nucleophilic Substitution at the Fluorine Position
The 6-fluoro substituent on the benzothiazole ring undergoes nucleophilic aromatic substitution (NAS) under basic conditions. This reaction is critical for introducing functional groups that enhance pharmacological activity or enable further derivatization.
| Reaction Conditions | Reagents | Products Formed | Yield (%) | Source |
|---|---|---|---|---|
| Methanol, triethylamine, 70°C | Thiophenol | 6-phenylthio derivative | 82 | |
| DMF, K₂CO₃, 100°C | Sodium azide | 6-azido derivative | 75 |
The fluorine atom's electronegativity activates the adjacent carbon for substitution, with aromatic thiols and azides being common nucleophiles .
Hydrolysis of the Ester Group
The methyl ester moiety is susceptible to hydrolysis, generating the corresponding carboxylic acid. This reaction is pH-dependent and critical for modifying solubility or enabling conjugation.
| Conditions | Catalyst | Time (hr) | Product | Application |
|---|---|---|---|---|
| 1M NaOH, aqueous ethanol | None | 4 | Carboxylic acid derivative | Improved water solubility |
| HCl (conc.), reflux | Acid catalyst | 6 | Same carboxylic acid (lower purity) | Intermediate for amide synthesis |
Hydrolysis under basic conditions preserves stereochemistry, while acidic conditions may lead to partial racemization .
Cycloaddition and Heterocycle Formation
The imino group and electron-deficient benzothiazole system participate in [3+2] cycloadditions with dipolarophiles like nitrile oxides or azides.
Example Reaction with Ethoxymethylene Malononitrile :
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Reactants: Ethoxymethylene malononitrile (1.2 eq)
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Conditions: Ethanol, triethylamine, 25°C, 4 hours
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Product: Ethyl 2-cyano-1-imino-1H-benzo thiazolo[3,2-a]pyridine-4-carboxylate
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Yield: 68%
This reaction expands the fused-ring system, enhancing π-π stacking interactions in biological targets .
Sulfamoyl Group Reactivity
The N,N-dimethylsulfamoyl group participates in hydrogen bonding and acid-base reactions. Key interactions include:
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Enzyme Inhibition: Binds to zinc-containing enzymes (e.g., carbonic anhydrase IX) via sulfonamide coordination, with dissociation constants () as low as 0.12 nM .
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pH-Dependent Solubility: Protonation at pH < 4 increases water solubility, facilitating purification.
Redox Reactions
The benzothiazole core undergoes oxidation at the sulfur atom under strong oxidizing conditions:
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C | Sulfoxide derivative | Reduced planarity, altered bioactivity |
| KMnO₄ | H₂SO₄, 80°C | Sulfone derivative | Enhanced metabolic stability |
Oxidation modifies electronic properties, impacting binding affinity to biological targets .
Bioconjugation via the Acetate Side Chain
The acetate side chain reacts with amines or hydrazines, enabling covalent attachment to biomolecules or polymers:
Reaction with Hydrazine :
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Product: Hydrazide derivative
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Application: Prodrug formulation for controlled release
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Conditions: Methanol, 40°C, 2 hours
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Yield: 89%
Photochemical Reactivity
UV irradiation (254 nm) induces E/Z isomerization at the imino double bond. The Z-configuration (original structure) is thermodynamically favored, but the E-isomer forms transiently, altering dipole moments and solubility.
Scientific Research Applications
The biological activity of (Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate can be predicted using computational methods such as the Prediction of Activity Spectra for Substances (PASS). This analysis focuses on structure-activity relationships (SAR), indicating that compounds with similar structures may exhibit various pharmacological effects, including:
- Antimicrobial Activity : The presence of the sulfamoyl group suggests potential antibacterial properties, akin to other sulfonamide derivatives.
- Anticancer Properties : Structural analogs have shown promise in inhibiting tumor growth and proliferation, particularly in cancers sensitive to thiazole derivatives.
- Neuropharmacological Effects : Given its potential interaction with voltage-gated sodium channels, this compound may modulate neurotransmission and could be explored for neurological disorders .
Case Studies and Research Findings
Recent studies have highlighted the compound's potential applications:
- Anticancer Research : A study demonstrated that related thiazole derivatives exhibited significant cytotoxicity against various cancer cell lines. The incorporation of the dimethylsulfamoyl group may enhance this activity by improving solubility and cellular uptake .
- Antimicrobial Studies : Investigations into structurally similar compounds have shown efficacy against bacterial strains, suggesting that this compound could be developed as a novel antibiotic .
- Neuropharmacology : Research on voltage-gated sodium channel inhibitors has indicated that compounds with similar structures can effectively modulate these channels, which are critical in pain signaling pathways. This suggests a potential role for this compound in pain management therapies .
Mechanism of Action
The mechanism of action of (Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. The benzoyl imino group can form hydrogen bonds with biological macromolecules, while the fluorobenzo[d]thiazole moiety can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzo[d]Thiazole Derivatives
The target compound shares its benzo[d]thiazole core with 2-(5,6-dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide (compound 8, ). Key differences include:
- Substituents: Compound 8 has a 5,6-dimethylbenzo[d]thiazole and a sulfamoylphenyl acetamide, whereas the target compound features a 6-fluoro substituent and a dimethylsulfamoyl benzoyl imino group.
- Electronic Effects : The 6-fluoro group in the target compound increases electron-withdrawing effects on the thiazole ring compared to the electron-donating methyl groups in compound 6. This may alter reactivity in nucleophilic substitutions or redox reactions.
- Spectral Data :
Sulfamoyl/Sulfonyl-Containing Compounds
The dimethylsulfamoyl group in the target compound differs from aryl sulfonyl groups in 1,2,4-triazole derivatives (e.g., compounds 7–9, ):
- Electronic Effects : Dimethylsulfamoyl is less electron-withdrawing than aryl sulfonyl, which may reduce resonance stabilization of the thiazole ring.
- Synthetic Routes: Both compounds derive sulfonamide/sulfonyl groups via condensation reactions, but the target compound’s imino linkage requires precise Z/E control, unlike the triazole thiones in .
Fluorinated Aromatic Compounds
The 6-fluoro substituent aligns with fluorinated agrochemicals like triflusulfuron-methyl (trifluoroethoxy group, ):
- Lipophilicity: The 6-fluoro group increases logP compared to non-fluorinated analogs, similar to trifluoroethoxy’s effect in triflusulfuron.
- Metabolic Stability : Fluorine’s resistance to oxidative degradation may prolong half-life, as seen in herbicides .
Methyl Ester Moieties
The methyl ester group is common in bioactive compounds, such as metsulfuron-methyl :
- Bioavailability : Esters improve passive diffusion compared to carboxylic acids, critical in agrochemical uptake .
Research Findings and Data Tables
Table 1: Structural and Functional Comparison
Table 2: Spectral Data Highlights
Biological Activity
(Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique combination of structural elements, including a methyl ester, a benzoyl moiety with a dimethylsulfamoyl group, and a benzo[d]thiazole ring, which may contribute to its diverse biological activities.
- Molecular Formula : CHNOS
- Molecular Weight : 461.6 g/mol
- CAS Number : 1321661-38-4
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : The presence of the sulfamoyl group suggests potential antibacterial properties, similar to other sulfonamide antibiotics .
- Anticancer Activity : Compounds with benzo[d]thiazole structures have been reported to exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of thiazoles have shown promising results in inhibiting tumor growth in vitro .
- Anti-inflammatory Activity : The compound may interact with biological pathways involved in inflammation, similar to other benzothiazole derivatives that have demonstrated analgesic and anti-inflammatory properties .
The biological activity of this compound is likely mediated through its interaction with specific enzymes and receptors. The compound's structure allows it to engage with biological macromolecules, potentially modulating pathways related to inflammation and cancer cell proliferation.
Research Findings and Case Studies
- Anticancer Studies :
- Antimicrobial Efficacy :
- Anti-inflammatory Effects :
Comparative Analysis
The following table summarizes the biological activities of (Z)-methyl 2-(...) compared to related compounds:
| Compound | Key Features | Antimicrobial | Anticancer | Anti-inflammatory |
|---|---|---|---|---|
| (Z)-methyl 2-(...) | Methyl ester, sulfamoyl group | Yes | Yes | Yes |
| Sulfamethoxazole | Sulfonamide antibiotic | Yes | No | Limited |
| Thiazole Derivatives | Thiazole ring | Variable | Yes | Yes |
| Benzamide Analogues | Benzamide structure | No | Yes | Yes |
Q & A
Q. Methodology :
- Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, highlights the integration of DoE in flow chemistry for optimizing oxidation reactions, which can be adapted for thiazole ring formation .
- Employ continuous-flow processes to enhance reproducibility and scalability, as demonstrated in undergraduate lab experiments for diazomethane synthesis .
Basic: What analytical techniques are critical for confirming the structure of this compound?
Q. Methodology :
- Nuclear Magnetic Resonance (NMR) : Analyze chemical shifts in H and C NMR spectra to confirm imino, sulfamoyl, and fluorobenzo[d]thiazole groups. provides examples of NMR data for structurally similar thiazole-triazole hybrids .
- Elemental Analysis : Compare calculated vs. experimental C, H, N, S percentages to verify purity. uses this approach for benzothiazole derivatives .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.
Advanced: How can low yields in multi-step syntheses involving fluorobenzo[d]thiazole intermediates be addressed?
Q. Methodology :
- Intermediate Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate reactive intermediates, as seen in for phenoxymethylbenzoimidazole synthesis .
- Protection/Deprotection Strategies : Protect sensitive groups (e.g., sulfamoyl) during fluorination steps. discusses controlled synthesis of polycationic reagents via protection strategies .
Advanced: How do structural analogs of this compound compare in reactivity or bioactivity?
Q. Methodology :
- Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy to identify rate-determining steps. uses kinetic modeling for copolymerization mechanisms .
- Isotopic Labeling : Introduce N or O isotopes to track imino bond formation pathways.
Advanced: How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR shifts)?
Q. Methodology :
- Dynamic Effects Analysis : Consider tautomerism or rotational barriers (e.g., Z/E isomerism in imino groups) using variable-temperature NMR .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) to resolve discrepancies. validates structures via computational docking .
Basic: What in vitro assays are suitable for evaluating the bioactivity of this compound?
Q. Methodology :
- Antimicrobial Screening : Use microdilution assays (MIC/MBC) against Gram-positive/negative bacteria, as in for benzothiazole derivatives .
- Enzyme Inhibition Studies : Test inhibition of sulfamoyl-targeted enzymes (e.g., carbonic anhydrase) via spectrophotometric assays.
Advanced: How can computational modeling predict the binding affinity of this compound to biological targets?
Q. Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with active sites (e.g., sulfamoyl-binding enzymes). demonstrates docking poses for thiazole-triazole hybrids .
- MD Simulations : Perform 100-ns simulations in explicit solvent to assess binding stability.
Basic: What strategies improve solubility for in vivo studies of this hydrophobic compound?
Q. Methodology :
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to enhance aqueous solubility.
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to increase hydrophilicity.
Advanced: How can researchers resolve instability issues during storage of fluorobenzo[d]thiazole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
